molecular formula C7H11N3 B15130504 2-Pyridinemethanamine, 5-amino-alpha-methyl-

2-Pyridinemethanamine, 5-amino-alpha-methyl-

Cat. No.: B15130504
M. Wt: 137.18 g/mol
InChI Key: SNGOUKANCLXZPA-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine, 5-amino-alpha-methyl- is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methyl group at the alpha position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine, 5-amino-alpha-methyl- can be achieved through several methods. One common approach involves the alkylation of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and methanol. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine, 5-amino-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Pyridinemethanamine, 5-amino-alpha-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Pyridinemethanamine, 5-amino-alpha-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanamine, 5-amino-alpha-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-(1-aminoethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,8-9H2,1H3

InChI Key

SNGOUKANCLXZPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)N)N

Origin of Product

United States

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